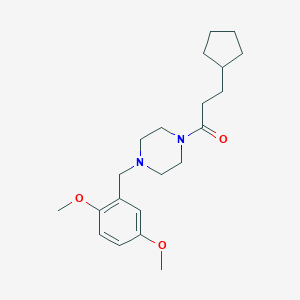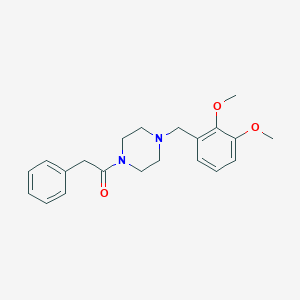
1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine, also known as EMBP, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. EMBP belongs to the class of piperidine derivatives, which have been widely explored for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine is not fully understood, but it is believed to involve the modulation of dopamine receptor activity. This compound has been shown to bind to dopamine receptors and modulate their signaling pathways, which can lead to changes in neuronal activity and behavior. This compound has also been shown to interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the dose, route of administration, and experimental conditions. In animal models, this compound has been shown to exhibit analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which can affect mood, motivation, and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize and can be modified to generate new compounds with improved pharmacological properties. However, this compound has some limitations, such as its limited solubility in water and its potential for off-target effects. These limitations should be taken into consideration when designing experiments with this compound.
Orientations Futures
There are several future directions for research on 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine. One direction is the development of new this compound derivatives with improved pharmacological properties, such as higher potency, selectivity, and solubility. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound, which could lead to the identification of new drug targets and the development of novel therapeutics. Finally, the potential clinical applications of this compound should be explored further, such as its use in the treatment of neuropathic pain, depression, and anxiety.
Méthodes De Synthèse
The synthesis of 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine involves the reaction of 1,4'-bipiperidine and 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to obtain the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation. This compound has also been investigated for its potential use as a tool compound in the study of drug addiction and related disorders.
In pharmacology, this compound has been explored for its potential therapeutic applications, such as the treatment of neuropathic pain, depression, and anxiety. This compound has been shown to exhibit analgesic and anxiolytic effects in animal models, which suggest its potential as a novel drug candidate.
In medicinal chemistry, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties. For example, this compound derivatives have been synthesized and evaluated for their potential as dopamine receptor ligands.
Propriétés
Formule moléculaire |
C20H32N2O |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-[(4-ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O/c1-3-23-20-8-6-18(7-9-20)16-21-13-10-19(11-14-21)22-12-4-5-17(2)15-22/h6-9,17,19H,3-5,10-16H2,1-2H3 |
Clé InChI |
YTKFWXBFVGRGTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



